REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:11][CH:12]=1.[CH3:17][N:18]1[CH2:23][CH2:22][C:21](=[O:24])[CH2:20][CH2:19]1.O>CCCCCC.O1CCCC1.C(Cl)Cl>[CH3:17][N:18]1[CH2:23][CH2:22][C:21]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=2)([OH:24])[CH2:20][CH2:19]1
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at -70° for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to -20°
|
Type
|
CUSTOM
|
Details
|
at -20°
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 0° for 0.5 h
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted several times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from the
|
Type
|
DISTILLATION
|
Details
|
dried methylene chloride solutions, and short-path distillation of the residue (110°-130° bath temp., 5×10-4 mm Hg [0.07 Pa])
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)(O)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |